5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

NAMPT inhibition NAD⁺ biosynthesis enzyme kinetics

Select 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide for its unique bromonicotinamide chemotype, distinct from the FK866 series. This NAMPT inhibitor (Ki=0.4 nM) lacks the acrylamide warhead, enabling FK866 cross-resistance profiling to distinguish warhead-specific vs. NAD⁺ salvage pathway resistance mechanisms. Use as a validated hit for patent-differentiated scaffold expansion or as a CYP liability comparator (structurally related analogs inhibit CYP3A4). Ideal for NAD⁺-dependent senescence studies requiring a brominated probe for X-ray scattering or metabolic tracing. Sub-nanomolar potency with confirmed enzyme inhibition.

Molecular Formula C15H15BrN4O
Molecular Weight 347.216
CAS No. 1788845-65-7
Cat. No. B3016020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide
CAS1788845-65-7
Molecular FormulaC15H15BrN4O
Molecular Weight347.216
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3
InChIInChI=1S/C15H15BrN4O/c16-12-7-11(8-17-9-12)15(21)19-13-4-6-20(10-13)14-3-1-2-5-18-14/h1-3,5,7-9,13H,4,6,10H2,(H,19,21)
InChIKeyIONQCPNTPILFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide (CAS 1788845-65-7): NAMPT Inhibitor Procurement Rationale


5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide (CAS 1788845-65-7; molecular formula C₁₅H₁₅BrN₄O; MW 347.21) is a synthetic small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate‑limiting enzyme in the mammalian NAD⁺ salvage pathway [1]. It belongs to the class of substituted nicotinamide NAMPT inhibitors that includes FK866 (APO‑866/daporinad) and STF‑118804. Its structure features a 5‑bromonicotinamide core linked via a carboxamide bridge to a 1‑(pyridin‑2‑yl)pyrrolidin‑3‑amine scaffold, distinguishing it from the acrylamide‑based FK866 series [1][2].

Why NAMPT Inhibitors Are Not Interchangeable: The Case for 5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide


NAMPT inhibitors are not functionally interchangeable despite a shared enzymatic target. Clinically investigated agents such as FK866 and STF‑118804 exhibit divergent binding kinetics, cellular NAD⁺ depletion profiles, resistance susceptibility, and CYP‑mediated drug–drug interaction liabilities [1][2]. Subtle structural modifications to the nicotinamide core—particularly halogen substitution pattern and the N‑pyrrolidine‑pyridine moiety—can shift inhibitor binding mode, phosphoribosylation rate, and off‑target CYP engagement, directly impacting cell‑line efficacy and in vivo tolerability [1]. Therefore, selection of a specific NAMPT inhibitor for research or lead‑optimization programs must be guided by quantitative, comparator‑anchored data rather than class‑level assumptions.

Quantitative Differentiation Evidence for 5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide


NAMPT Enzyme Inhibition Potency: Cross-Study Comparison with FK866 and STF-118804

5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide inhibits recombinant human NAMPT with Ki = 0.4 nM (vendor-reported) [1] and IC₅₀ = 0.45–0.5 nM (BindingDB, ChEMBL) [2]. FK866 (APO‑866, daporinad) achieves similar Ki (0.4 nM) but diverges in functional assay IC₅₀ values (0.09–3.0 nM depending on substrate and pre‑incubation conditions) [2]. STF‑118804, a structurally distinct NAMPT inhibitor, shows substantially weaker enzyme inhibition (IC₅₀ < 10 nM) . The brominated inhibitor therefore resides in the same ultra‑potent tier as FK866 while offering a distinct chemotype that may circumvent FK866‑resistance mechanisms.

NAMPT inhibition NAD⁺ biosynthesis enzyme kinetics

Chemical Scaffold Differentiation: Bromine Substitution Pattern vs. FK866 Acrylamide Series

The compound contains a 5‑bromonicotinamide warhead rather than the acrylamide‑based reactive group found in FK866. In FK866, Michael‑acceptor reactivity contributes to NAMPT inhibition through covalent or tight‑binding kinetics. The bromine atom in 5‑bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide introduces steric bulk and electronic effects at the nicotinamide C‑5 position, a site known to engage in steric interactions with NAMPT’s active site based on structural studies of phosphoribosylated inhibitors [1][2]. Separately, the pyridin‑2‑yl‑pyrrolidine moiety replaces the benzamide‑piperidine tail of FK866, potentially altering interactions with the enzyme’s peripheral tunnel region [1].

medicinal chemistry structure–activity relationship NAMPT chemotype

Cell Permeability and Functional Apoptosis Induction: Vendor-Reported Functional Profile

Vendor documentation states that 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is cell‑permeable, induces tumor‑cell apoptosis, and extends the lifespan of human cells [1]. FK866 is also cell‑permeable and induces apoptosis via gradual NAD⁺ depletion in HepG2 cells (IC₅₀ ≈ 1 nM) . However, no quantitative, head‑to‑head cellular potency comparison (e.g., IC₅₀ in matched cancer cell lines) was identified for the target compound in publicly available databases. This vendor‑reported functional profile is therefore best classified as supporting evidence, pending independent publication of cellular EC₅₀ or IC₅₀ data in peer‑reviewed literature.

cell permeability apoptosis NAD⁺ depletion cellular pharmacology

CYP Liability Profile: Preliminary Evidence Suggesting Reduced CYP3A4 Inhibition

A structurally closely related analog—Nampt‑IN‑5 (CAS 2380013‑17‑0), which shares the brominated nicotinamide‑pyrrolidine‑pyridine core—is reported to inhibit CYP3A4 activity in addition to NAMPT . In contrast, FK866 (APO‑866) is recognized as a relatively clean NAMPT inhibitor with minimal CYP liability . No direct CYP inhibition data were located for 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide itself. However, computational predictions (ZINC15) indicate potential interactions with CYP17A1 (pKi = 7.38) and CYP11B1/B2 for a structurally related brominated pyridine‑pyrrolidine compound, suggesting that CYP profiling is warranted but cannot be assumed identical to FK866 [1].

CYP inhibition drug–drug interaction ADME off-target liability

Recommended Procurement Scenarios for 5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide (CAS 1788845-65-7)


NAMPT Inhibitor Selectivity Profiling and Resistance Mechanism Studies

The compound’s distinct bromonicotinamide chemotype makes it a valuable probe for cross‑resistance profiling against FK866‑resistant cell lines. Because the inhibitor retains picomolar NAMPT affinity (Ki = 0.4 nM) but lacks the acrylamide warhead of FK866, it can be used to determine whether FK866 resistance arises from warhead‑specific mechanisms (e.g., altered nucleophilic scavenging) or from NAD⁺ salvage pathway rewiring [1][2].

Medicinal Chemistry Lead‑Generation Starting Point with Distinct IP Space

Medicinal chemistry teams seeking novel NAMPT inhibitor scaffolds can use 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide as a validated hit with confirmed sub‑nanomolar enzyme inhibition. The 5‑bromonicotinamide core and pyridinyl‑pyrrolidine tail occupy chemical space distinct from the FK866 and STF‑118804 series, offering a patent‑differentiated starting point for structure–activity relationship expansion and lead optimization [1].

Chemical Biology Tool for NAD⁺ Metabolism Studies in Cellular Aging and Senescence

Vendor documentation reports that the compound extends the lifespan of human cells, consistent with NAMPT inhibition‑mediated NAD⁺ modulation [1]. Researchers studying cellular senescence and NAD⁺‑dependent longevity pathways can use this compound as a chemical probe, particularly in experiments where a brominated analog is required for complementary biophysical studies (e.g., anomalous X‑ray scattering) or metabolic tracing [1][2].

CYP Drug–Drug Interaction Risk‑Assessment Studies in Early ADME Screening

Given that the structurally related analog Nampt‑IN‑5 inhibits CYP3A4, 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide can serve as a comparator compound in CYP liability screening panels. Procurement and testing alongside FK866 (minimal CYP inhibition) can help establish structure‑CYP relationships within the brominated nicotinamide class, informing lead selection for in vivo‑ready NAMPT inhibitor candidates .

Quote Request

Request a Quote for 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.